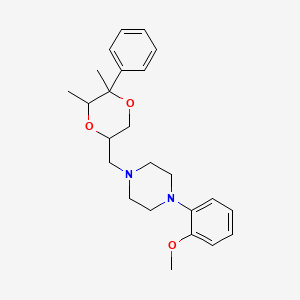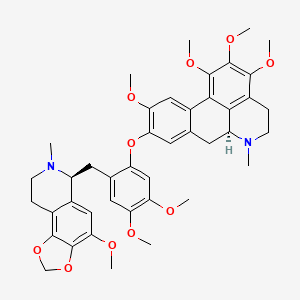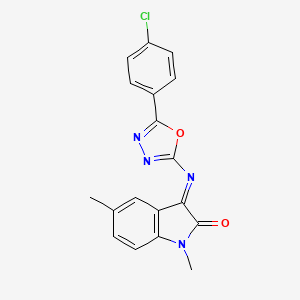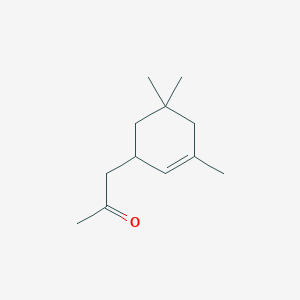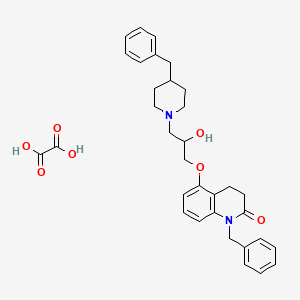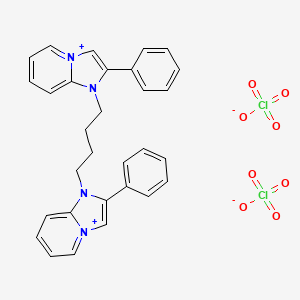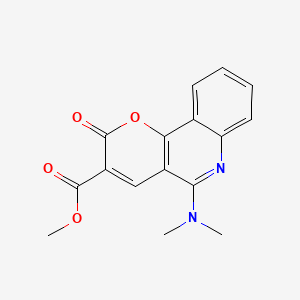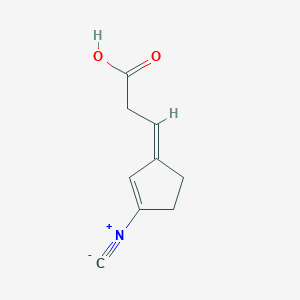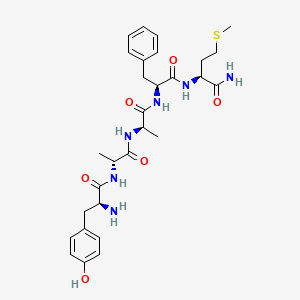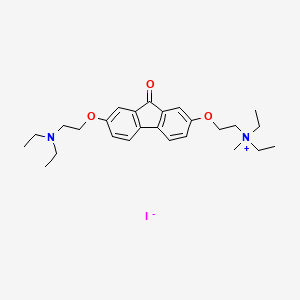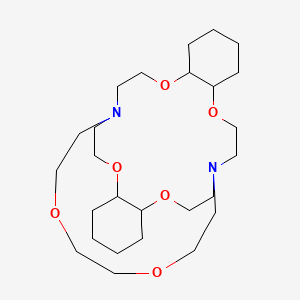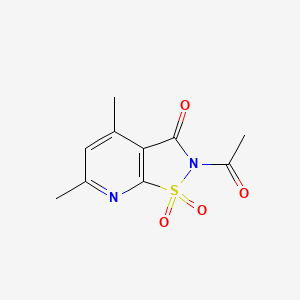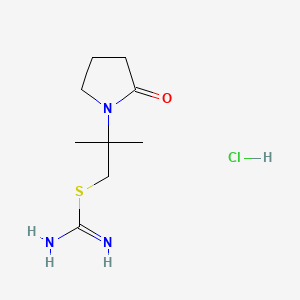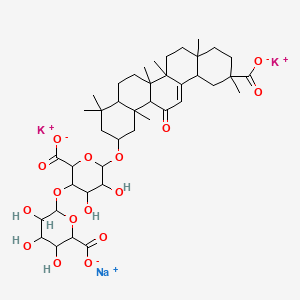
Sodium-dipotassium salt of beta-glycyrrhizic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-dipotassium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpenoid saponin extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium-dipotassium salt of beta-glycyrrhizic acid typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion into the dipotassium salt. The process includes:
Extraction: Glycyrrhizic acid is extracted from licorice root using solvents such as ethanol or water.
Neutralization: The extracted glycyrrhizic acid is neutralized with potassium hydroxide to form dipotassium glycyrrhizinate.
Purification: The resulting compound is purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium-dipotassium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it into different glycyrrhetinic acid forms.
Substitution: Substitution reactions can modify the glycosidic bonds, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives, which have distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Sodium-dipotassium salt of beta-glycyrrhizic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and molecular biology.
Medicine: Investigated for its therapeutic potential in treating liver diseases, inflammation, and viral infections.
Industry: Utilized in cosmetics for its skin-conditioning properties and in food as a natural sweetener
Wirkmechanismus
The compound exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Antiviral: Reduces the fluidity of cell membranes, inhibiting viral entry and replication.
Hepatoprotective: Modulates liver enzymes and protects against oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhizic Acid: The parent compound, known for its similar pharmacological properties.
Ammonium Glycyrrhizate: Another salt form with comparable therapeutic effects.
Magnesium Isoglycyrrhizinate: A derivative used for its enhanced bioavailability and efficacy.
Uniqueness
Sodium-dipotassium salt of beta-glycyrrhizic acid is unique due to its specific salt form, which enhances its solubility and stability. This makes it particularly suitable for various pharmaceutical and industrial applications .
Eigenschaften
CAS-Nummer |
134885-73-7 |
|---|---|
Molekularformel |
C42H59K2NaO16 |
Molekulargewicht |
921.1 g/mol |
IUPAC-Name |
dipotassium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.2K.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChI-Schlüssel |
KJZHQWWAMWKRJG-UHFFFAOYSA-K |
Kanonische SMILES |
CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


